1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid
Description
1-[6-(Thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine core substituted at position 6 with a thiophene moiety and at position 3 with a piperidine ring bearing a carboxylic acid group. The carboxylic acid at the piperidine-3 position may enhance solubility or facilitate interactions with biological targets through hydrogen bonding.
Properties
IUPAC Name |
1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZJYRXYBWNXPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the formation of the thiophene ring, followed by the introduction of the pyridazinyl group, and finally the incorporation of the piperidine ring. Key reaction conditions include the use of strong bases or acids, high temperatures, and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This often includes the use of continuous flow reactors, large-scale distillation techniques, and advanced purification methods to ensure the compound meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
This compound has garnered interest in scientific research due to its unique structure and potential biological activity. It has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules and potential bioactivity.
Medicine: Exploring its therapeutic potential in treating various diseases.
Industry: Utilizing its properties in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Pyridazine vs. Pyrimidine/Pyrazine Derivatives :
- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid (CAS 930111-02-7): Replaces the pyridazine-thiophene unit with a pyrazine-methyl group. Exhibits a higher melting point (185–186.5°C) and molecular weight of 221.25 g/mol compared to the target compound .
- 1-[6-(4-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS 1172252-48-0): Features a pyrimidine core with a 4-methoxyphenyl substituent. Molecular weight (313.35 g/mol) and solubility are influenced by the methoxy group’s lipophilicity .
Substituent Variations on the Pyridazine Ring
- 1-[6-(3-Fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid (CAS 1119450-52-0): Substitutes thiophene with a 3-fluorophenyl group and positions the carboxylic acid at piperidine-3. The fluorine atom may enhance metabolic stability but reduce solubility .
- 1-[6-(4-Methylpiperazin-1-yl)pyridazin-3-yl]piperidine-3-carboxylic acid (CAS 1171356-85-6): Incorporates a 4-methylpiperazine group, increasing molecular weight (305.38 g/mol) and H-bond acceptor count (7 vs.
Piperidine Carboxylic Acid Positional Isomers
- 1-(Thiophene-2-carbonyl)piperidine-3-carboxylic Acid (CAS 436093-08-2): Attaches thiophene via a carbonyl linker to piperidine-3-carboxylic acid. Molecular weight (239.29 g/mol) is lower due to the absence of the pyridazine ring .
- 1-(Thiophen-2-ylmethyl)piperidine-3-carboxylic acid : Links thiophene through a methylene group. Exhibits a molecular weight of 225.30 g/mol, with altered steric and electronic properties compared to the target compound .
Physicochemical and Functional Properties
*Estimated based on structural similarity to analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
